molecular formula C18H15NO3 B4935037 2-(cinnamoylamino)-3-phenylacrylic acid

2-(cinnamoylamino)-3-phenylacrylic acid

Cat. No.: B4935037
M. Wt: 293.3 g/mol
InChI Key: XBQHJGSINOCXKC-VUWKKMCJSA-N
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Description

2-(Cinnamoylamino)-3-phenylacrylic acid, also known as cinnamic acid amide, is a chemical compound that has been the focus of scientific research due to its potential biological activities. This compound is a derivative of cinnamic acid and has a molecular formula of C17H15NO2.

Mechanism of Action

The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylic acid is not fully understood. However, studies have suggested that this compound may exert its biological activities through the regulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylic acid in lab experiments is its potential biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-(cinnamoylamino)-3-phenylacrylic acid. Some of these directions include:
1. Exploring the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Investigating the mechanism of action of this compound and identifying its molecular targets.
3. Developing more efficient synthesis methods for this compound to improve its solubility and potency.
4. Conducting more in vivo studies to evaluate the safety and efficacy of this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been the focus of scientific research due to its potential biological activities. This compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects and has been found to have neuroprotective and anti-diabetic properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-(cinnamoylamino)-3-phenylacrylic acid can be achieved through the reaction of this compound acid with ammonia in the presence of a catalyst. The reaction results in the formation of this compound acid amide, which can be purified through recrystallization.

Scientific Research Applications

2-(Cinnamoylamino)-3-phenylacrylic acid has been the subject of scientific research due to its potential biological activities. Studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective and anti-diabetic properties.

Properties

IUPAC Name

(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-13H,(H,19,20)(H,21,22)/b12-11+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQHJGSINOCXKC-VUWKKMCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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